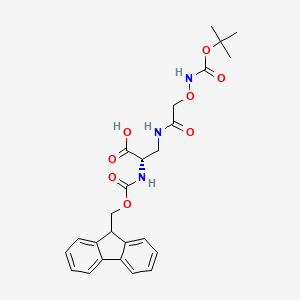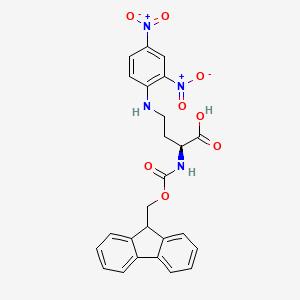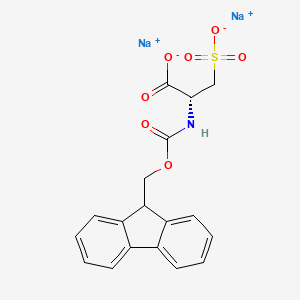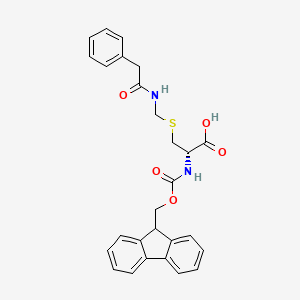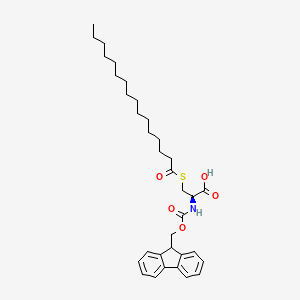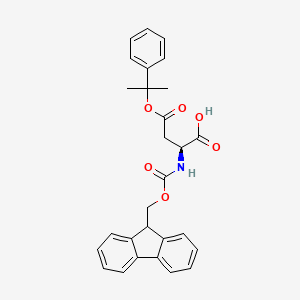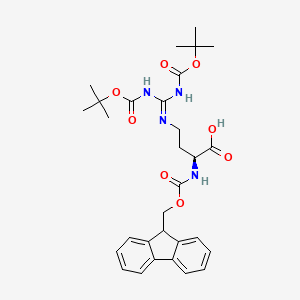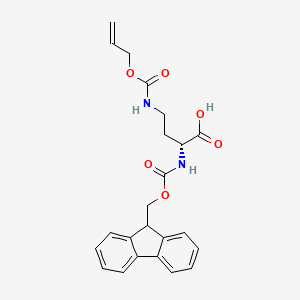
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butansäure
Übersicht
Beschreibung
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid, is a useful research compound. Its molecular formula is C23H24N2O6 and its molecular weight is 424,4 g/mole. The purity is usually 95%.
BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Die Hauptanwendung dieser Verbindung liegt im Bereich der Peptidsynthese. Sie dient als Schutzgruppe für Aminosäuren während der Synthese von Peptiden. Die Fmoc-Gruppe ist säurelabil und kann unter milden basischen Bedingungen entfernt werden, was für die Synthese von Peptiden vorteilhaft ist, ohne andere empfindliche funktionelle Gruppen zu beeinträchtigen {svg_1}.
Festphasen-Peptidsynthese (SPPS)
In der SPPS wird die Fmoc-geschützte Aminosäure an ein festes Harz gebunden, was die sequentielle Addition von Aminosäuren ermöglicht. Diese Methode ist sehr effizient für die kontrollierte Herstellung komplexer Peptide und Proteine {svg_2}.
Synthese von cyclischen Peptiden
Cyclische Peptide haben aufgrund ihrer Stabilität und Bioaktivität ein erhebliches therapeutisches Potenzial. Die Fmoc-Gruppe dieser Verbindung ermöglicht die Synthese von cyclischen Peptiden, indem sie die Bildung von Amidbindungen ohne Racemisierung erleichtert {svg_3}.
Arzneimittelforschung
In der Arzneimittelforschung werden Fmoc-Aminosäuren verwendet, um Bibliotheken von Peptiden zu erstellen, die auf biologische Aktivität untersucht werden können. Die Stabilität und einfache Handhabung dieser Verbindung machen sie für die Hochdurchsatzsynthese potenzieller Arzneimittelkandidaten geeignet {svg_4}.
Proteomforschung
Die Proteomik, die Lehre von der Struktur und Funktion von Proteinen, nutzt häufig synthetische Peptide. Diese Verbindung kann verwendet werden, um Peptide zu synthetisieren, die Proteinsegmente nachahmen, was zum Verständnis von Proteininteraktionen und -funktionen beiträgt {svg_5}.
Chemische Biologie
In der chemischen Biologie werden synthetische Peptide als Werkzeuge verwendet, um biologische Systeme zu untersuchen. Die Fmoc-geschützte Aminosäure kann in Peptide eingebaut werden, die mit Enzymen, Rezeptoren und anderen Proteinen interagieren, um deren Mechanismen zu untersuchen {svg_6}.
Entwicklung von Biomaterialien
Mit dieser Verbindung synthetisierte Peptide können die Grundlage für Biomaterialien wie Hydrogele bilden, die in der Gewebezüchtung und in Medikamentenverabreichungssystemen Anwendung finden {svg_7}.
Diagnostische Forschung
Schließlich können synthetische Peptide, die mit Fmoc-Aminosäuren hergestellt werden, in diagnostischen Assays wie dem Enzym-linked Immunosorbent Assay (ELISA) verwendet werden, um das Vorhandensein bestimmter Proteine oder Antikörper nachzuweisen {svg_8}.
Wirkmechanismus
Target of Action
It is known that similar compounds with the (9h-fluoren-9-yl)methoxy)carbonyl (fmoc) group are often used in peptide synthesis , suggesting that this compound may interact with amino acids or proteins.
Mode of Action
Compounds with the fmoc group are typically used as protecting groups in peptide synthesis . They prevent unwanted side reactions by temporarily blocking reactive sites on the amino acids. The Fmoc group can be removed under mildly basic conditions when it is no longer needed, allowing the desired reactions to proceed .
Biochemical Pathways
Given its potential role in peptide synthesis, it may influence protein-related pathways depending on the specific context of its use .
Result of Action
As a potential component in peptide synthesis, it may contribute to the formation of specific peptide sequences, which could have various effects depending on the nature of the peptides produced .
Action Environment
The action, efficacy, and stability of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other reactants or catalysts, and the specific conditions under which peptide synthesis is carried out .
Biochemische Analyse
Biochemical Properties
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which are responsible for cleaving peptide bonds. The compound’s protective groups, such as the fluorenylmethoxycarbonyl (Fmoc) group, prevent unwanted reactions during peptide synthesis, ensuring the correct sequence of amino acids is formed. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, stabilizing the structure of the synthesized peptides .
Cellular Effects
The effects of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of kinases and phosphatases, enzymes that regulate phosphorylation and dephosphorylation events in signaling pathways. This modulation can lead to changes in gene expression, impacting cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid exerts its effects through specific binding interactions with biomolecules. The compound’s protective groups can inhibit or activate enzymes by binding to their active sites, preventing or promoting substrate access. Additionally, it can induce conformational changes in proteins, altering their activity and function. These interactions can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid can change over time. The compound is generally stable at room temperature, with a long shelf-life. Its stability can be affected by factors such as pH, temperature, and exposure to light. Over time, the compound may degrade, leading to a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical reactions and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing apoptosis. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical or cellular response .
Metabolic Pathways
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many compounds. The compound can also affect metabolic flux by altering the levels of metabolites in specific pathways. For example, it may influence the synthesis and degradation of amino acids, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also be influenced by factors such as its hydrophobicity and molecular size, affecting its accumulation in different tissues .
Subcellular Localization
The subcellular localization of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in protein synthesis and energy metabolism. These interactions can enhance the compound’s effectiveness in modulating biochemical reactions and cellular processes .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVBOSPUFNDYMF-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678757 | |
| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387824-78-4 | |
| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


